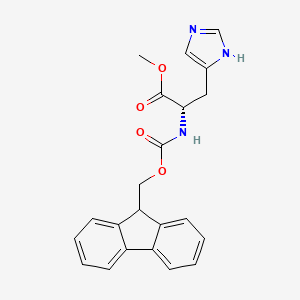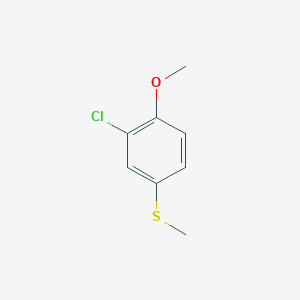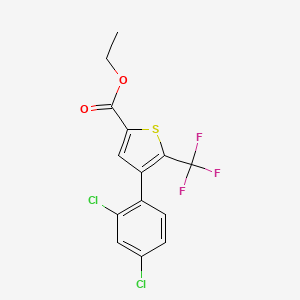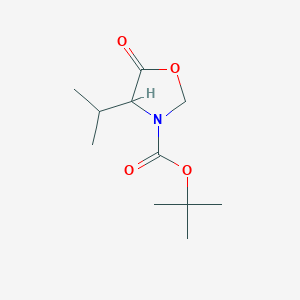
4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester (IPO-ODME) is a compound from the oxazolidinecarboxylic acid family, a group of compounds that are widely used in pharmaceuticals, agrochemicals, and other industrial applications. IPO-ODME is a versatile compound that has been used for a variety of purposes, including as a synthetic intermediate in the production of drugs, agrochemicals, and other industrial products. Additionally, IPO-ODME has been studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester has been studied for its potential therapeutic applications in a variety of diseases. It has been studied for its potential to inhibit the growth of cancer cells in vitro, as well as its potential to reduce inflammation in vivo. Additionally, 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester has been studied for its potential to modulate the immune system, as well as its potential to act as an antioxidant. Furthermore, 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester has been studied for its potential to act as a neuroprotective agent, as well as its potential to reduce oxidative stress.
Mécanisme D'action
The exact mechanism of action of 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester is not fully understood. However, it is believed that 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester acts as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators. Additionally, 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester is believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester is also believed to act as an immunomodulator, modulating the activity of the immune system.
Biochemical and Physiological Effects
4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester has been shown to have a number of biochemical and physiological effects. In vitro, it has been shown to inhibit the growth of cancer cells, as well as reduce inflammation. In vivo, it has been shown to reduce inflammation and modulate the immune system. Additionally, 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester has been shown to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. Furthermore, 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester has been shown to act as a neuroprotective agent, protecting neurons from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized via a variety of methods. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. Furthermore, it is relatively non-toxic, which makes it safe to handle in the lab. However, 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester is not very soluble in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester research. One potential direction is to further study its potential therapeutic applications in cancer, inflammation, and other diseases. Additionally, further research could be conducted to investigate its potential as a neuroprotective agent. Furthermore, further research could be conducted to investigate its potential as an immunomodulator. Finally, further research could be conducted to investigate its potential as an antioxidant.
Méthodes De Synthèse
4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester can be synthesized via a variety of methods, including the Barton-McCombie deoxygenation reaction, the Mitsunobu reaction, and the Wittig reaction. The Barton-McCombie deoxygenation reaction is a method of converting alcohols to alkenes, and has been used in the synthesis of 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester. The Mitsunobu reaction is a method of converting alcohols to esters, and has been used to synthesize 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester from isopropyl alcohol. The Wittig reaction is a method of converting aldehydes and ketones to alkenes, and has been used in the synthesis of 4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester from 5-oxo-3-oxazolidinecarboxylic acid.
Propriétés
IUPAC Name |
tert-butyl 5-oxo-4-propan-2-yl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7(2)8-9(13)15-6-12(8)10(14)16-11(3,4)5/h7-8H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBBIFRHEJTLQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OCN1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

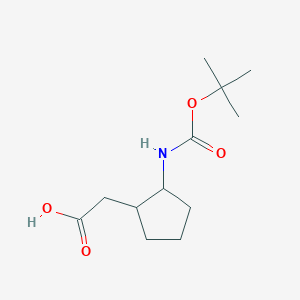
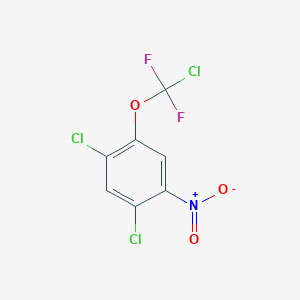
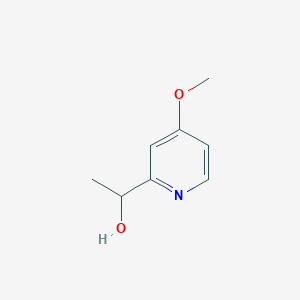
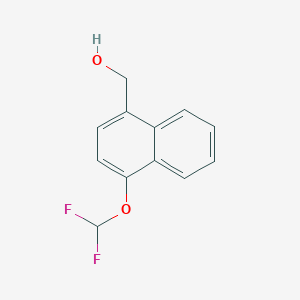


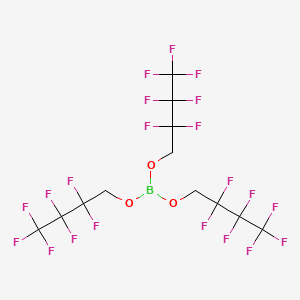
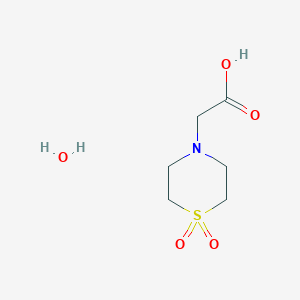
![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)


